Cas no 886506-75-8 (Pyrrolidin-3-yl-(3-trifluoromethyl-phenyl)-amine)

Pyrrolidin-3-yl-(3-trifluoromethyl-phenyl)-amine is a versatile amine derivative featuring a pyrrolidine core substituted with a 3-(trifluoromethyl)phenyl group. This compound is of interest in medicinal chemistry and pharmaceutical research due to its structural motif, which combines a rigid heterocyclic scaffold with a trifluoromethylphenyl moiety, enhancing binding affinity and metabolic stability. The trifluoromethyl group contributes to increased lipophilicity and electron-withdrawing properties, making it valuable in the design of bioactive molecules. Its well-defined synthetic route and high purity make it suitable for use as a building block in drug discovery, particularly for targeting central nervous system (CNS) disorders and other therapeutic applications requiring robust pharmacokinetic profiles.
Pyrrolidin-3-yl-(3-trifluoromethyl-phenyl)-amine structure
886506-75-8 structure
Product Name:Pyrrolidin-3-yl-(3-trifluoromethyl-phenyl)-amine
CAS No:886506-75-8
MF:C11H13F3N2
MW:230.229532957077
CID:3158651
PubChem ID:19095629
Update Time:2025-06-12

Pyrrolidin-3-yl-(3-trifluoromethyl-phenyl)-amine Chemical and Physical Properties

Names and Identifiers

    • Pyrrolidin-3-yl-(3-trifluoromethyl-phenyl)-amine
    • FS-2003
    • DMVUUNJOQCZRGM-UHFFFAOYSA-N
    • N-(3-(Trifluoromethyl)phenyl)pyrrolidin-3-amine
    • SCHEMBL21856299
    • AKOS015996655
    • 886506-75-8
    • N-[3-(trifluoromethyl)phenyl]pyrrolidin-3-amine
    • MDL: MFCD06740642
    • Inchi: 1S/C11H13F3N2/c12-11(13,14)8-2-1-3-9(6-8)16-10-4-5-15-7-10/h1-3,6,10,15-16H,4-5,7H2
    • InChI Key: DMVUUNJOQCZRGM-UHFFFAOYSA-N
    • SMILES: FC(C1=CC=CC(=C1)NC1CNCC1)(F)F

Computed Properties

  • Exact Mass: 230.10308291Da
  • Monoisotopic Mass: 230.10308291Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 230
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 24.1Ų

Pyrrolidin-3-yl-(3-trifluoromethyl-phenyl)-amine Pricemore >>

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Additional information on Pyrrolidin-3-yl-(3-trifluoromethyl-phenyl)-amine

Professional Introduction to Pyrrolidin-3-yl-(3-trifluoromethyl-phenyl)-amine (CAS No. 886506-75-8)

Pyrrolidin-3-yl-(3-trifluoromethyl-phenyl)-amine, a compound with the chemical identifier CAS No. 886506-75-8, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of a pyrrolidinyl moiety and a 3-trifluoromethylphenyl group contributes to its unique pharmacological profile, making it a subject of intense research interest.

The pyrrolidinyl group is a prominent feature in many bioactive molecules, known for its ability to enhance binding affinity and metabolic stability. In contrast, the 3-trifluoromethylphenyl moiety introduces fluorine atoms, which are widely recognized for their ability to modulate pharmacokinetic properties such as lipophilicity and metabolic resistance. This combination of structural elements suggests that Pyrrolidin-3-yl-(3-trifluoromethyl-phenyl)-amine may exhibit desirable characteristics for drug candidates, particularly in terms of target engagement and duration of action.

Recent studies have highlighted the importance of fluorinated aromatic compounds in the development of modern therapeutics. The incorporation of fluorine atoms into pharmaceuticals has been shown to improve compound potency, selectivity, and bioavailability. For instance, drugs like osimertinib and dabrafenib utilize trifluoromethyl groups to achieve enhanced pharmacological effects. The compound in question, Pyrrolidin-3-yl-(3-trifluoromethyl-phenyl)-amine, aligns with this trend by incorporating a trifluoromethylphenyl group, which may contribute to its efficacy in various therapeutic contexts.

In the realm of drug discovery, the synthesis and characterization of novel heterocyclic compounds remain a cornerstone of innovation. The pyrrolidinyl scaffold is particularly noteworthy due to its prevalence in biologically active molecules. Its flexibility allows for diverse interactions with biological targets, making it a valuable building block for medicinal chemists. When coupled with the rigid structure of the 3-trifluoromethylphenyl group, Pyrrolidin-3-yl-(3-trifluoromethyl-phenyl)-amine emerges as a promising candidate for further exploration.

The pharmacological potential of this compound has not gone unnoticed by researchers. Preclinical studies have begun to uncover its potential applications in treating various conditions. For example, its structural features suggest that it may interact with enzymes or receptors involved in inflammatory pathways. The trifluoromethyl group could enhance binding affinity while the pyrrolidinyl moiety could contribute to selectivity, minimizing off-target effects.

The synthesis of Pyrrolidin-3-yl-(3-trifluoromethyl-phenyl)-amine involves sophisticated organic chemistry techniques that highlight the intersection of innovation and precision in chemical research. The process typically requires multi-step reactions, including nucleophilic substitution and condensation reactions, to achieve the desired product with high purity. Advanced spectroscopic methods such as NMR and mass spectrometry are employed to confirm the structure and integrity of the compound.

The role of computational chemistry in optimizing drug candidates cannot be overstated. Molecular modeling techniques have been instrumental in predicting the binding interactions between Pyrrolidin-3-yl-(3-trifluoromethyl-phenyl)-amine and potential biological targets. These simulations help researchers refine the structure for improved efficacy and reduce experimental trial-and-error approaches.

The future prospects for Pyrrolidin-3-yl-(3-trifluoromethyl-phenyl)-amine are promising as ongoing research continues to elucidate its pharmacological properties. Investigational studies are exploring its potential in treating neurological disorders, where modulation of neurotransmitter systems is crucial. Additionally, its structural motifs may make it suitable for addressing other therapeutic areas such as oncology and immunology.

In conclusion, Pyrrolidin-3-yl-(3-trifluoromethyl-phenyl)-amine (CAS No. 886506-75-8) stands as a testament to the ingenuity within pharmaceutical chemistry. Its unique combination of structural elements positions it as a compelling candidate for further development into novel therapeutics. As research progresses, this compound is poised to contribute significantly to advancements in medicine.

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